REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:8])[NH:6][NH:5][C:4](=[O:7])[CH2:3]1.C([O-])([O-])=O.[K+].[K+].[Li+].[I-].[CH2:17](Br)[C:18]#[CH:19]>C(#N)C>[CH3:1][C:2]1([CH3:8])[N:6]([CH2:19][C:18]#[CH:17])[NH:5][C:4](=[O:7])[CH2:3]1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(NN1)=O)C
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
[Li+].[I-]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
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TEMPERATURE
|
Details
|
was refluxed for 24 h
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Duration
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24 h
|
Type
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CUSTOM
|
Details
|
Upon completion of the starting material, the crude reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered in a small pad of Celite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum at room temperature
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Type
|
WASH
|
Details
|
eluting with EtOAc/hexane (3:7)
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Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(NN1CC#C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |